N-{[1,1'-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide
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Overview
Description
N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide is a complex organic compound that features a biphenyl core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonamide, methoxy, and chloro groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the biphenyl core. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid is often used to form the biphenyl structure.
Electrophilic Aromatic Substitution: Functionalization of the biphenyl core can be achieved through reactions such as nitration, halogenation, and sulfonation.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes, with optimization for yield and purity. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds with similar aromatic properties but different structural arrangements.
Uniqueness
N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, distinguishes it from other biphenyl derivatives and enhances its potential as a pharmaceutical agent .
Properties
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-(2-phenylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-14-12-19(25-2)20(13-17(14)21)26(23,24)22-18-11-7-6-10-16(18)15-8-4-3-5-9-15/h3-13,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNCGQQLGSATOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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